Monomethacylamideethylenediamine hcl

概要

説明

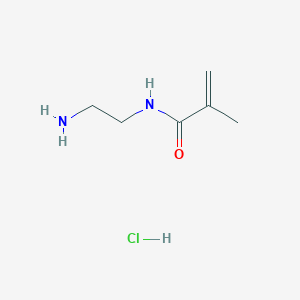

Monomethacylamideethylenediamine hcl, with the molecular formula C6H13ClN2O, is a chemical compound . It is not intended for human or veterinary use and is primarily used for research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Molecular Structure Analysis

Monomethacylamideethylenediamine hcl has a molecular weight of 164.63 g/mol. More details about its molecular structure can be found in databases like PubChem .科学的研究の応用

Synthesis and Polymerization

A study by Mathias et al. (2004) discussed the synthesis of new hydroxylated monomers through Michael addition reactions involving ethanolamine and various amines with 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM). This process, which didn't require a catalyst, led to the selective formation of secondary and tertiary amine products. The photopolymerization kinetics of these monomers were explored, suggesting potential applications in developing novel polymeric materials with specific properties (Mathias et al., 2004).

Drug Targeting and Delivery

Needham et al. (2011) developed a chemistry platform to enhance the delivery of small-molecule drugs to specific cells, particularly to the monocyte-macrophage lineage. This was achieved by attaching a small esterase-sensitive chemical motif (ESM) to drugs, thereby enabling selective delivery. This approach could significantly improve therapeutic outcomes by targeting specific cell types involved in diseases such as inflammation and cancer (Needham et al., 2011).

Templated Synthesis

Lucas et al. (2011) reported on the templated synthesis of glycoluril hexamer and cucurbit[6]uril derivatives. This study highlighted how specific templates can influence the synthesis of complex macrocyclic structures, potentially applicable in creating novel molecular containers and receptors for chemical sensing and molecular recognition applications (Lucas et al., 2011).

Epigenetic Modifications

Chen et al. (2013) developed a method for quantifying 5-methylcytosine and 5-hydroxymethylcytosine in genomic DNA, demonstrating its application in hepatocellular carcinoma tissues. This research provides insights into the epigenetic modifications associated with cancer, suggesting potential diagnostic and therapeutic targets (Chen et al., 2013).

特性

IUPAC Name |

N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSMHXACRXXLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)methacrylamide hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)